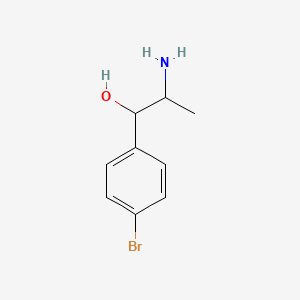

2-Amino-1-(4-bromophenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNDLFWAFLCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role and Significance of β Amino Alcohols in Chiral Molecule Synthesis

β-Amino alcohols are recognized as highly versatile compounds in the field of asymmetric synthesis. acs.org Their importance stems from their prevalence in biologically active molecules and their utility as chiral auxiliaries and ligands for creating other chiral compounds. researchgate.netacs.org

The chiral 1,2-amino alcohol framework is a key feature in a vast number of natural products and pharmaceuticals. acs.orgdiva-portal.org This structural unit is integral to the function of molecules ranging from alkaloids to peptidomimetics. researchgate.net Consequently, the development of efficient methods to synthesize these structures enantiomerically pure is a major focus of chemical research. nih.gov

Beyond being synthetic targets, β-amino alcohols are instrumental tools for controlling stereochemistry in chemical reactions. They are widely employed in several key roles:

Chiral Auxiliaries: These compounds can be temporarily attached to a substrate to direct a stereoselective reaction, after which they can be cleaved and recovered. researchgate.netacs.org

Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts that mediate asymmetric transformations with high efficiency and enantioselectivity. diva-portal.orgtcichemicals.com

Chiral Catalysts: Certain β-amino alcohols, as developed by K. Soai and coworkers, can act as catalysts themselves, for instance, in the enantioselective addition of dialkylzinc reagents to aldehydes. tcichemicals.com

The development of new synthetic routes to access β-amino alcohols, such as the amination of 1,2-diols or the ring-opening of epoxides, continues to be an active area of research, underscoring their foundational importance in organic synthesis. acs.orgorganic-chemistry.org

| Application Area | Description | Example Reaction Type |

|---|---|---|

| Chiral Building Blocks | Serve as a core component in the total synthesis of complex, biologically active molecules and pharmaceuticals. researchgate.netresearchgate.net | Synthesis of natural products and drug molecules like epinephrine (B1671497) and norepinephrine. acs.org |

| Chiral Auxiliaries | Temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. acs.org | Asymmetric aldol (B89426) reactions and alkylations. |

| Chiral Ligands & Catalysts | Coordinate with metal catalysts or act directly to facilitate enantioselective transformations. diva-portal.orgtcichemicals.com | Asymmetric transfer hydrogenation of ketones and enantioselective addition of organometallic reagents to carbonyls. tcichemicals.commdpi.com |

Historical Context of α and β Amino Alcohol Research

The study and use of amino alcohols in organic synthesis have evolved significantly over time, driven by the increasing demand for enantiomerically pure compounds.

Historically, the most straightforward and common source of enantiopure β-amino alcohols was the "chiral pool"—naturally occurring chiral molecules. researchgate.netdiva-portal.org Chemists relied on the derivatization of readily available α-amino acids, which could be reduced to their corresponding amino alcohols. researchgate.netum.edu.my While effective, this approach was largely limited to the stereoisomers and structures provided by nature. diva-portal.org

A fundamental and enduring method for amino alcohol synthesis has been the nucleophilic ring-opening of epoxides with amines. um.edu.myresearchgate.net This reaction directly forms the 1,2-amino alcohol structure, and its development has focused on controlling the regioselectivity of the amine attack. researchgate.netorganic-chemistry.org

The progression of organic synthesis saw a shift from stoichiometric methods, which require a mole-equivalent of a chiral agent, towards catalytic asymmetric methods. A landmark development in this area was the Sharpless asymmetric aminohydroxylation, which allowed for the direct, catalytic, and enantioselective synthesis of β-amino alcohols from alkenes. acs.orgdiva-portal.org More recent advancements have focused on creating even more efficient and sustainable methods, such as developing catalytic systems based on earth-abundant metals and pursuing radical C-H amination of simple alcohols, bypassing the need for pre-functionalized starting materials. acs.orgnih.gov This evolution reflects a continuous drive toward greater efficiency, versatility, and atom economy in the production of these vital chiral compounds.

Structural Features and Stereochemical Potential of 2 Amino 1 4 Bromophenyl Propan 1 Ol

Inherent Chirality of this compound

The structure of this compound contains two adjacent stereocenters, at carbon-1 (C1), which bears the hydroxyl group and the 4-bromophenyl group, and at carbon-2 (C2), which bears the amino group and the methyl group. The presence of two chiral centers means that a maximum of four stereoisomers can exist (2^n, where n=2). These stereoisomers consist of two pairs of enantiomers.

The stereoisomers are typically classified using two main systems:

Erythro/Threo: This nomenclature describes the relative configuration of the two stereocenters. In a Fischer projection, if the two main substituents (hydroxyl and amino groups) are on the same side, it is the erythro diastereomer. If they are on opposite sides, it is the threo diastereomer.

R/S System: This provides the absolute configuration at each chiral center. For example, the (1R,2S) and (1S,2R) isomers form one enantiomeric pair (a threo pair), while the (1R,2R) and (1S,2S) isomers form the other enantiomeric pair (an erythro pair). nih.gov

The relationship between any two non-enantiomeric stereoisomers, such as (1R,2S) and (1R,2R), is diastereomeric. Diastereomers have different physical properties, which can be exploited in their separation and synthesis.

| Stereoisomer (Absolute Configuration) | Relative Configuration | Relationship to (1R,2S) |

|---|---|---|

| (1R,2S)-2-Amino-1-(4-bromophenyl)propan-1-ol | threo | Reference |

| (1S,2R)-2-Amino-1-(4-bromophenyl)propan-1-ol | threo | Enantiomer |

| (1R,2R)-2-Amino-1-(4-bromophenyl)propan-1-ol | erythro | Diastereomer |

| (1S,2S)-2-Amino-1-(4-bromophenyl)propan-1-ol | erythro | Diastereomer |

Strategies for Enantioselective Synthesis

Achieving high optical purity is a primary goal in the synthesis of chiral molecules like this compound. researchgate.net Enantioselective synthesis aims to produce a single enantiomer preferentially.

One of the most efficient methods for preparing enantiopure 1,2-amino alcohols is the asymmetric hydrogenation of prochiral α-amino ketones. researchgate.netnih.gov In this approach, the precursor, 2-amino-1-(4-bromophenyl)propan-1-one (B13622614), is hydrogenated using a chiral catalyst. Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), complexed with chiral phosphine (B1218219) ligands, are widely used. nih.govpsu.edu

The choice of metal and ligand is critical for achieving high enantioselectivity. For instance, Rh catalysts bearing electron-donating phosphine ligands have proven effective for the asymmetric hydrogenation of unprotected amino ketones. nih.gov Ruthenium-BINAP systems are also a standard for the highly enantioselective hydrogenation of various ketones. psu.edu This method is atom-economical and can often be performed on a large scale. psu.edu

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

A common strategy involves using oxazolidinone auxiliaries, as popularized by David Evans. An N-acyl oxazolidinone, derived from a readily available chiral amino alcohol, can be deprotonated and reacted with an electrophile. The bulky auxiliary shields one face of the resulting enolate, directing the electrophile to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the chiral product. nih.gov Another well-known auxiliary is pseudoephedrine, which can be used to synthesize optically active carboxylic acids or amino acids with high efficiency.

The development of novel chiral catalysts is a continuous effort in asymmetric synthesis. nih.gov Beyond hydrogenation, other catalytic methods can be applied to construct the backbone of this compound enantioselectively.

Organocatalysis: Chiral amines, such as those derived from proline or cinchona alkaloids, can catalyze asymmetric aldol (B89426) or Mannich reactions. researchgate.net These reactions could be employed to form the C1-C2 bond of the target molecule with stereocontrol.

Biocatalysis: Enzymes offer high selectivity under mild conditions. Transaminases (ATAs) are particularly useful for the asymmetric synthesis of chiral amines. nih.gov A biocatalytic cascade involving a benzoin-type condensation followed by a transamination step has been designed for the preparation of norephedrine (B3415761) analogues, a strategy applicable to the synthesis of this compound. researchgate.netresearchgate.net

Diastereoselective Synthesis Considerations

When synthesizing a compound with two chiral centers, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The formation of either the erythro (syn) or threo (anti) diastereomer can be influenced by the reaction conditions and reagents. scielo.br

In the context of reducing the precursor ketone, 2-amino-1-(4-bromophenyl)propan-1-one, the diastereoselectivity of the newly formed hydroxyl group at C1 relative to the existing amine at C2 is critical.

Chelation Control: If the nitrogen atom of the amino group can coordinate with the metal of the reducing agent (e.g., zinc borohydride), it forms a rigid five-membered ring intermediate. The hydride is then delivered to the less hindered face of the carbonyl, typically leading to the syn (erythro) diastereomer.

Non-Chelation Control (Felkin-Anh Model): With bulky, non-chelating reducing agents (e.g., lithium aluminum hydride with bulky substituents), steric hindrance dictates the direction of hydride attack. According to the Felkin-Anh model, the hydride attacks from the side opposite the largest group adjacent to the carbonyl, which often leads to the anti (threo) diastereomer.

The direct catalytic asymmetric aldol reaction between glycinate (B8599266) Schiff bases and aldehydes is another powerful method that can provide functionalized syn β-hydroxy-α-amino esters with excellent diastereo- and enantioselectivity. nih.gov

Enantiomeric Excess Determination Techniques

After a chiral synthesis, it is essential to determine the enantiomeric purity of the product. This is expressed as enantiomeric excess (e.e.), which is the percentage of the major enantiomer minus the percentage of the minor enantiomer. masterorganicchemistry.com

| Technique | Principle | Reference |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | The enantiomers are separated on a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for quantification. | tsijournals.com |

| Chiral Gas Chromatography (GC) | Similar to HPLC, but used for volatile compounds. The enantiomers are separated on a chiral capillary column. | General Analytical Method |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be converted into diastereomeric species which exhibit different chemical shifts in the NMR spectrum. | General Analytical Method |

| Fluorescence-Based Assays | A high-throughput method where enantiomers form diastereomeric complexes with a chiral fluorescent probe. The different complexes exhibit distinct fluorescence intensities, allowing for rapid e.e. determination. | nih.govnih.gov |

The most widely used and reliable method for determining the enantiomeric excess of amino alcohols is chiral HPLC. tsijournals.com A validated method for a closely related compound, β-amino-β-(4-bromophenyl) propionic acid, utilized a Pirkle-type chiral column with a mobile phase of n-hexane, ethanol (B145695), trifluoroacetic acid, and isopropylamine, demonstrating excellent resolution between enantiomers. tsijournals.com

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of amino alcohols like this compound. phenomenex.com The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely employed for the resolution of chiral amines and amino alcohols. yakhak.orgnih.gov For compounds structurally similar to this compound, normal-phase chromatography is often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.

Research on the closely related compound β-amino-β-(4-bromophenyl) propionic acid demonstrated successful enantiomeric separation using a (R, R) Whelk-01 column, which functions as a "hybrid" pi-electron acceptor-donor CSP. tsijournals.com This suggests that CSPs with aromatic functionalities would be well-suited for resolving the enantiomers of this compound due to potential π-π stacking interactions with the bromophenyl group. The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol, with additives like triethylamine (B128534) (TEA) often used to improve peak shape and reduce tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support. yakhak.org

Table 1: Representative Chiral HPLC Conditions for Separation of Amino Alcohols

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Provides steric and polar interaction sites for effective chiral recognition. yakhak.org |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Triethylamine | Non-polar primary solvent with a polar modifier to control retention and enantioselectivity. TEA acts as a basic modifier to improve peak symmetry. yakhak.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing separation time and efficiency. |

| Detection | UV at 220 nm or 254 nm | The bromophenyl chromophore allows for strong ultraviolet absorbance. |

| Column Temperature | 25 °C | Temperature can influence selectivity; ambient or controlled room temperature is a common starting point. tsijournals.com |

Other Chromatographic Methods for Enantioseparation

While chiral HPLC is the most common method, other chromatographic techniques can also be applied for the enantioseparation of this compound.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC. It uses supercritical carbon dioxide as the main mobile phase component, often modified with alcohols. SFC can offer faster separations and reduced solvent consumption compared to HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC for resolving chiral amino alcohols.

Gas Chromatography (GC): For GC analysis, the amino and hydroxyl groups of this compound typically require derivatization to increase volatility and thermal stability. Acylation with reagents like trifluoroacetic anhydride (B1165640) can create suitable derivatives. researchgate.net These derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.

Thin-Layer Chromatography (TLC): Chiral TLC plates, incorporating a chiral selector into the stationary phase, can be used for rapid, qualitative assessment of enantiomeric composition. While not as precise as HPLC or GC, it serves as a valuable screening tool in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing stereochemical purity, although it cannot directly distinguish between enantiomers in an achiral solvent because they are spectroscopically identical. To overcome this, chiral auxiliary agents are used to convert the pair of enantiomers into a mixture of diastereomers, which have distinct NMR spectra. wordpress.com

Two main approaches are employed:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of covalent diastereomeric esters. The protons near the newly formed stereocenter will experience different magnetic environments, leading to separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these distinct signals corresponds directly to the enantiomeric ratio of the original sample.

Chiral Solvating Agents (CSAs): A chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), can be added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This association can induce small but measurable differences in the chemical shifts (Δδ) of specific protons in the enantiomers, allowing for their integration and the determination of enantiomeric excess. A protocol for determining the enantiopurity of chiral primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure diol like 1,1'-bi-2-naphthol (B31242) to form diastereoisomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum. nih.gov

Table 2: Example of ¹H NMR Data for Diastereomeric Iminoboronate Esters of a Chiral Amine

| Proton Signal | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|

| Imin-H | 8.52 | 8.48 | 0.04 |

| Aromatic-H | 7.95 | 7.91 | 0.04 |

| Methin-H | 4.15 | 4.05 | 0.10 |

Data is illustrative, based on typical separations seen for chiral amines derivatized with 2-formylphenylboronic acid and a chiral diol, as described in the literature. nih.gov

Absolute Configuration Assignment Methodologies

Determining the absolute spatial arrangement of atoms (e.g., R or S) at the chiral centers of this compound is crucial for understanding its structure-activity relationship.

X-ray Crystallography: Single-crystal X-ray crystallography is the definitive method for determining absolute configuration. wikipedia.org If a suitable single crystal of an enantiomerically pure sample can be grown, the technique can provide an unambiguous three-dimensional map of the atomic positions. The inclusion of the bromine atom is advantageous for this method, as its anomalous dispersion effect helps in the reliable assignment of the absolute structure. wikipedia.org

Chemical Correlation: The absolute configuration can be determined by chemically converting the compound, without affecting the stereocenters, into a different compound whose absolute configuration is already known. rsc.org For example, if the (1R,2S) stereoisomer of this compound could be synthesized from or converted to a known chiral starting material or product, its configuration could be inferred.

Spectroscopic Techniques:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with spectra predicted from quantum chemical calculations for the R/S configurations, the absolute stereochemistry can be assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The resulting curve, particularly the sign of the Cotton effect, can sometimes be used to assign absolute configuration by comparing it to known, structurally related compounds. wikipedia.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgresearchgate.net It involves breaking down the target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents (i.e., real reagents). wikipedia.orgamazonaws.com For a 1,2-amino alcohol like this compound, several disconnections are plausible.

C-N Bond Disconnection: A primary disconnection strategy involves cleaving the carbon-nitrogen bond. This approach identifies an epoxide, 2-(4-bromophenyl)-2-methyloxirane, and ammonia (B1221849) as the precursors. The forward reaction would involve the nucleophilic ring-opening of the epoxide with ammonia.

C-C Bond Disconnection: Another effective strategy is to disconnect the C1-C2 carbon-carbon bond. This leads to two primary synthons: a carbonyl synthon at C1 (an electrophile) and an amino synthon at C2 (a nucleophile).

This disconnection points to 4-bromobenzaldehyde (B125591) as the electrophilic precursor. The corresponding C2 nucleophile would be derived from nitroethane. The forward synthesis would proceed via a Henry (nitroaldol) reaction, followed by reduction of both the nitro group and the newly formed hydroxyl group or intermediate ketone.

Functional Group Interconversion (FGI): An FGI approach considers the target amino alcohol as the reduced form of an α-amino ketone. This identifies 2-amino-1-(4-bromophenyl)propan-1-one as the key precursor. This precursor can then be further disconnected. For instance, a C-N bond disconnection of the α-amino ketone leads to an α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)propan-1-one) and an amine source. This establishes a clear and logical pathway from simple starting materials. ias.ac.in

Key Reaction Steps and Conditions

The successful synthesis of this compound relies on the careful control of key reaction steps, particularly the reduction of the carbonyl group.

The reduction of the ketone precursor (2-amino-1-(4-bromophenyl)propan-1-one) to the final amino alcohol is a critical transformation. Metal hydride reagents are the most common choice for this step. chemguide.co.uk

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.compressbooks.pub It is favored for its safety and ease of handling compared to more powerful hydrides. chemguide.co.uk The reaction is typically carried out in protic solvents like methanol (B129727), ethanol, or water. commonorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. pressbooks.pubucalgary.ca A subsequent workup with a mild acid protonates the resulting alkoxide intermediate to yield the alcohol. ucalgary.ca Due to its mild nature, NaBH₄ generally does not reduce other functional groups like esters or amides. masterorganicchemistry.comcommonorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a much more powerful and less selective reducing agent than NaBH₄. masterorganicchemistry.combyjus.com It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides. byjus.comchemistrysteps.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents, including water and alcohols. chemguide.co.uk Therefore, reactions involving LAH must be conducted in anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comchemistrysteps.com The mechanism is similar to that of NaBH₄, involving hydride transfer. The reaction is typically followed by a careful aqueous workup to quench excess LAH and protonate the alkoxide product. ucalgary.ca While highly effective, the use of LAH requires more stringent safety precautions. stackexchange.com

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Mild, Selective umn.edu | Strong, Non-selective masterorganicchemistry.com |

| Substrates Reduced | Aldehydes, Ketones masterorganicchemistry.com | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, etc. byjus.com |

| Typical Solvents | Protic (Methanol, Ethanol, Water) commonorganicchemistry.com | Aprotic (Diethyl Ether, THF) chemistrysteps.com |

| Safety | Relatively safe, stable in alkaline solution chemguide.co.uk | Highly reactive, pyrophoric, reacts violently with water chemguide.co.uk |

| Workup | Mild acid or water quench ucalgary.ca | Careful, multi-step quench (e.g., Fieser workup) |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromobenzaldehyde |

| Nitroethane |

| 1-(4-bromophenyl)-2-nitropropan-1-ol |

| 2-amino-1-(4-bromophenyl)propan-1-one |

| 1-(4-bromophenyl)propan-1-one |

| 2-bromo-1-(4-bromophenyl)propan-1-one |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| Methanol |

| Ethanol |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Ammonia |

Amination Reactions

Amination reactions, particularly reductive amination, are a cornerstone in the synthesis of amines. wikipedia.orgacsgcipr.org This method transforms a carbonyl group into an amine via an intermediate imine. wikipedia.orgnumberanalytics.com For the synthesis of this compound, a suitable precursor would be 2-amino-1-(4-bromophenyl)propan-1-one. biosynth.com The process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. acsgcipr.org

Reductive amination is favored for its efficiency and control, often performed as a one-pot reaction, which simplifies the synthetic process. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is effective at selectively reducing imines in the presence of carbonyl groups. masterorganicchemistry.com

The reaction conditions are typically neutral or weakly acidic to facilitate the formation of the imine intermediate. wikipedia.org One of the key advantages of reductive amination is its ability to avoid the over-alkylation that can occur with other amination methods, such as direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Halohydrin Formation Routes

Halohydrin formation is a classic method in organic synthesis that introduces a halogen and a hydroxyl group across a double bond. This reaction typically proceeds by treating an alkene with a halogen (like Br₂) in the presence of water. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion. This results in a trans-halohydrin, where the halogen and hydroxyl groups are on opposite faces of the original double bond. youtube.com

For the synthesis of a compound like this compound, a relevant alkene precursor would be required. The regioselectivity of the water attack follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

A key synthetic utility of halohydrins is their conversion to epoxides upon treatment with a base. The intramolecular Sₙ2 reaction, where the alkoxide formed attacks the carbon bearing the halogen, leads to the formation of an epoxide ring. youtube.com This epoxide can then be opened by a nucleophile, such as ammonia, to introduce the amino group, leading to the formation of an amino alcohol.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of a wide range of organic compounds, including amino alcohols. lumenlearning.com In the context of synthesizing this compound, a key strategy would involve the reaction of a suitable electrophile with an amine nucleophile. savemyexams.com

A common approach is the Sₙ2 reaction, where a nucleophile attacks a carbon atom and displaces a leaving group. lumenlearning.com For instance, a precursor containing a good leaving group, such as a halide or a sulfonate ester, at the C2 position could react with ammonia or a protected amine equivalent to introduce the amino functionality. The stereochemistry of this reaction is well-defined, proceeding with an inversion of configuration at the reaction center.

The reactivity of the substrate is crucial for a successful Sₙ2 reaction. Primary and secondary alkyl halides are generally good substrates, while tertiary halides are prone to elimination reactions. lumenlearning.com The choice of solvent is also important, with polar aprotic solvents like DMSO favoring the Sₙ2 pathway. lumenlearning.com

Another relevant nucleophilic substitution involves the ring-opening of an epoxide. As mentioned in the halohydrin section, an epoxide precursor can be synthesized and subsequently opened by an amine nucleophile. This reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide ring under neutral or basic conditions.

Advanced Synthetic Approaches

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are highly efficient and atom-economical, often proceeding through a domino or tandem sequence of reactions. researchgate.net

For the synthesis of 2-amino-4H-pyran derivatives, a related class of compounds, MCRs have been successfully employed. researchgate.netderpharmachemica.com A typical MCR for this purpose might involve the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govresearchgate.net The reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov

While a specific MCR for the direct synthesis of this compound is not detailed in the provided context, the principles of MCRs could be applied to construct the carbon skeleton and introduce the necessary functional groups in a convergent manner. For example, a three-component reaction involving an aldehyde, an amine, and a suitable carbon nucleophile could potentially assemble the core structure of the target molecule.

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines, providing access to chiral alcohols and amines, respectively. rsc.org This technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the substrate.

In the synthesis of chiral amino alcohols, ATH of α-amino ketones is a highly effective strategy. nih.gov The use of rhodium and ruthenium catalysts with chiral phosphine ligands has been shown to produce 1,2-amino alcohols with high yields and excellent enantioselectivities. nih.govpsu.edu For the synthesis of this compound, the corresponding α-amino ketone, 2-amino-1-(4-bromophenyl)propan-1-one, would be the key substrate for this transformation. biosynth.com

The development of chiral catalysts is central to the success of ATH. Chiral diamine ligands in combination with ruthenium have been developed for the asymmetric transfer hydrogenation of various ketones. rsc.org The choice of catalyst and reaction conditions can be fine-tuned to achieve the desired stereoisomer of the product.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis and biocatalysis offer green and highly selective alternatives to traditional chemical methods for the synthesis of chiral compounds. mdpi.comnih.gov Enzymes, as biocatalysts, can operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the synthesis of enantiomerically pure pharmaceuticals and their intermediates. illinois.edunih.gov

For the synthesis of chiral amines and amino alcohols, several classes of enzymes are particularly relevant. Transaminases (TAs) can catalyze the asymmetric amination of ketones to produce chiral amines. whiterose.ac.uk Imine reductases (IREDs) and reductive aminases (RedAms) are capable of the asymmetric reduction of imines and the direct reductive amination of ketones, respectively. nih.gov

The application of biocatalysis in the synthesis of amine-containing pharmaceuticals is a growing field, offering sustainable and efficient routes to complex chiral molecules. mdpi.com

Flow Chemistry Adaptations for Optimized Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds like this compound. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are particularly beneficial for reactions that are exothermic or involve hazardous reagents.

While specific literature detailing the continuous flow synthesis of this compound is emerging, the principles can be extrapolated from the synthesis of analogous β-amino alcohols and other substituted phenylpropanolamines. A common synthetic route involves the reduction of the corresponding α-amino ketone, 2-amino-1-(4-bromophenyl)propan-1-one.

In a flow setup, a solution of the α-amino ketone precursor in a suitable solvent, such as methanol or ethanol, would be continuously pumped and mixed with a stream of a reducing agent. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation systems. The combined streams would then pass through a heated or cooled reactor coil to control the reaction temperature precisely. The residence time in the reactor, a critical parameter in flow chemistry, can be finely tuned by adjusting the flow rate and the reactor volume to ensure complete conversion.

A key advantage of flow synthesis is the ability to integrate in-line purification. For instance, after the reaction, the stream could pass through a packed-bed scavenger resin to remove any unreacted reagents or byproducts, yielding a cleaner product stream and simplifying downstream processing.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for achieving high yield and, importantly, for controlling the stereochemistry of the final product, which often exists as different stereoisomers (erythro and threo). The relative orientation of the amino and hydroxyl groups defines these isomers, and their selective synthesis is often a primary goal.

Key parameters that are systematically varied and optimized include:

Temperature: The reaction temperature significantly influences the reaction rate and selectivity. Lower temperatures often favor higher diastereoselectivity in the reduction of α-amino ketones, albeit at the cost of a slower reaction rate. In a flow system, precise temperature control allows for the identification of the optimal balance.

Solvent: The choice of solvent can affect the solubility of reagents, the stability of intermediates, and the stereochemical outcome of the reaction. Protic solvents like methanol and ethanol are commonly used for borohydride reductions.

Reducing Agent and Stoichiometry: The nature of the reducing agent and its molar ratio relative to the substrate are critical. For catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and hydrogen pressure are key variables. For hydride reductions, the concentration of the reducing agent needs to be carefully controlled.

Catalyst Loading: In catalytic reductions, the amount of catalyst used can impact the reaction rate and cost-effectiveness of the process. Flow chemistry allows for the use of packed-bed reactors with immobilized catalysts, which facilitates catalyst recovery and reuse.

pH: The pH of the reaction mixture can influence the reactivity of both the substrate and the reducing agent, as well as the stability of the final product.

The optimization process often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to identify the optimal reaction conditions efficiently.

Table 1: Illustrative Data for Optimization of Diastereoselective Reduction

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 25 | 0 | -20 |

| Solvent | Methanol | Ethanol | Methanol |

| Reducing Agent | NaBH4 | NaBH4 | NaBH4 |

| Yield (%) | 92 | 88 | 85 |

| Diastereomeric Ratio (erythro:threo) | 75:25 | 85:15 | 95:5 |

This table is illustrative and based on general principles of diastereoselective reductions. Actual values would be determined experimentally.

Table 2: Research Findings on the Influence of Reaction Parameters

| Research Finding | Impact on Yield and Selectivity |

| Lowering the reaction temperature | Generally increases the diastereoselectivity in favor of the erythro isomer, but may decrease the overall reaction rate and yield if not optimized. |

| Choice of catalyst in hydrogenation | Different catalysts can exhibit different selectivities. For example, certain chiral catalysts can be employed for enantioselective reductions. |

| Solvent polarity | Can influence the conformation of the transition state, thereby affecting the stereochemical outcome of the reduction. |

| Use of chelating agents | In some cases, the addition of chelating agents can help to control the stereochemistry by forming a rigid intermediate complex. |

Chemical Reactivity, Transformations, and Derivatization of 2 Amino 1 4 Bromophenyl Propan 1 Ol

Reactivity of the Amino Group

The primary amino group (-NH₂) in 2-Amino-1-(4-bromophenyl)propan-1-ol is a key site of reactivity, acting as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The amino group readily engages in nucleophilic substitution reactions, where it attacks an electrophilic carbon atom, displacing a leaving group. youtube.com This is a common method for the N-alkylation of amines. For instance, reaction with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) results in the formation of a secondary amine. The reaction proceeds via an Sₙ2 mechanism, where the amine's lone pair attacks the alkyl halide. masterorganicchemistry.com Due to the increased reactivity of the product, this reaction can sometimes proceed to form tertiary amines or even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. youtube.com

Table 1: Nucleophilic Substitution of this compound

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 2-(Methylamino)-1-(4-bromophenyl)propan-1-ol |

Salt Formation and pH Sensitivity

As a primary amine, the amino group imparts basic properties to the molecule. It can readily accept a proton (H⁺) from an acid to form an ammonium salt. This reaction is a classic acid-base neutralization. For example, treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will protonate the amino group to yield the corresponding ammonium chloride or ammonium sulfate (B86663) salt. google.com These salts are typically water-soluble crystalline solids. This reactivity is highly pH-dependent; in acidic conditions (low pH), the protonated, salt form predominates, while under basic conditions (high pH), the free, unprotonated amine form is favored.

Table 2: Salt Formation of this compound

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Hydrochloric Acid (HCl) | Aqueous or alcoholic solvent | 1-(4-Bromophenyl)-1-hydroxypropan-2-aminium chloride |

Amidation and Ureation Reactions

The nucleophilic amino group reacts with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. This is known as N-acylation. organic-chemistry.orggoogleapis.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated. libretexts.org This transformation is highly efficient and is one of the most common methods for amide bond formation in organic synthesis. organic-chemistry.orgnih.gov

Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives. In this reaction, the nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of a substituted urea.

Table 3: Amidation and Ureation of this compound

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Amidation | Acetyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-(1-(4-Bromophenyl)-1-hydroxypropan-2-yl)acetamide |

| Amidation | Benzoic Anhydride (B1165640) | Base (e.g., Pyridine), Solvent (e.g., THF) | N-(1-(4-Bromophenyl)-1-hydroxypropan-2-yl)benzamide |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group (-OH) is the other key functional center in this compound. While generally a weaker nucleophile than the amino group, it can undergo a range of important chemical transformations, particularly esterification and etherification. Chemoselectivity between the amino and hydroxyl groups is a key consideration in derivatization; often, protection of the more reactive amino group is required to achieve selective reaction at the hydroxyl site. researchgate.net

Esterification Reactions

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst and heat to drive the equilibrium towards the product. nih.gov A more common and efficient method involves using more reactive acylating agents like acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as pyridine. This process is referred to as O-acylation.

Table 4: Esterification of this compound (assuming protected amino group)

| Reactant (N-protected) | Reagent | Conditions | Product |

|---|---|---|---|

| N-Boc-2-Amino-1-(4-bromophenyl)propan-1-ol | Acetic Anhydride | Pyridine, 0°C to RT | 2-((tert-Butoxycarbonyl)amino)-1-(4-bromophenyl)propyl acetate |

Etherification Reactions

The hydroxyl group can be transformed into an ether, most commonly via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This two-step process first involves the deprotonation of the hydroxyl group with a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. libretexts.org This alkoxide then undergoes an Sₙ2 reaction with a primary alkyl halide or sulfonate to form the corresponding ether. masterorganicchemistry.commasterorganicchemistry.com This method is highly versatile for preparing a wide range of unsymmetrical ethers. organic-chemistry.org

Table 5: Etherification of this compound (assuming protected amino group)

| Reactant (N-protected) | Reagents | Conditions | Product |

|---|---|---|---|

| N-Boc-2-Amino-1-(4-bromophenyl)propan-1-ol | 1. NaH2. Methyl Iodide | Solvent (e.g., THF) | tert-Butyl (1-(4-bromophenyl)-1-methoxypropan-2-yl)carbamate |

Protection and Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to temporarily mask reactive functional groups to prevent unwanted side reactions. jocpr.com This is achieved through the use of protecting groups, which can be selectively introduced and later removed under specific conditions. jocpr.comorganic-chemistry.org For a molecule like this compound, with both an amino and a hydroxyl group, orthogonal protection strategies are particularly valuable. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one group while the other remains protected. numberanalytics.comwikipedia.org

Amino Group Protection: The amino group is nucleophilic and can be protected by converting it into a less reactive functional group, such as a carbamate (B1207046). organic-chemistry.org Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is stable under a variety of conditions but can be readily removed with acids like trifluoroacetic acid (TFA). creative-peptides.com

Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. numberanalytics.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638). creative-peptides.commdpi.com

Hydroxyl Group Protection: The hydroxyl group can be protected as an ether, ester, or silyl (B83357) ether. wikipedia.org Common protecting groups for alcohols include:

Silyl ethers (e.g., tert-Butyldimethylsilyl, TBS): These are widely used due to their ease of installation and removal with fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com

Benzyl (Bn) ethers: These are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.

Esters (e.g., Acetyl, Ac): These can be removed by hydrolysis under acidic or basic conditions.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis |

| Hydroxyl | Acetyl | Ac | Acidic or Basic Hydrolysis |

Reactivity of the Bromophenyl Moiety

The bromophenyl group is a key feature of the molecule, providing a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govresearchgate.net The bromine atom on the phenyl ring of this compound makes it a suitable substrate for this reaction. mdpi.com By reacting it with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base, a wide range of biaryl and styrenyl derivatives can be synthesized. researchgate.netnih.gov The reaction is known for its mild conditions and tolerance of many functional groups. nih.gov

Heck Reaction: The Heck reaction, also a palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org The bromophenyl group can react with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction provides a direct method for the vinylation of the aromatic ring, leading to the synthesis of stilbene (B7821643) and other vinyl-substituted derivatives.

| Reaction | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Palladium complex | Biaryl or Styrenyl derivative |

| Heck | Alkene | Palladium complex | Substituted Alkene |

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these reactions are influenced by the substituents already present on the ring: the bromine atom and the 1-hydroxy-2-aminopropyl group.

The bromine atom is an ortho, para-directing but deactivating group. libretexts.org This means it directs incoming electrophiles to the positions ortho and para to itself, but it makes the ring less reactive than benzene. libretexts.orgmsu.edu The deactivating nature is due to its electron-withdrawing inductive effect, while the ortho, para-directing nature is due to electron donation through resonance. youtube.com

The 1-hydroxy-2-aminopropyl group is generally considered an activating group and is also ortho, para-directing. libretexts.org The activating nature stems from the electron-donating character of the alkyl chain and the potential for the heteroatoms to participate in resonance.

When two substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu In the case of 4-bromo-substituted compounds, the directing effects of the bromo and the alkylamino-alcohol groups are reinforcing, both directing to the positions ortho to the bromo group (and meta to the other substituent). Steric hindrance may influence the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for intramolecular cyclization reactions to form various heterocyclic structures.

Oxiranes (Epoxides): Amino alcohols can be converted to oxiranes. This transformation typically involves the activation of the hydroxyl group, making it a good leaving group, followed by intramolecular nucleophilic attack by the amino group. However, a more common route to epoxides from amino alcohols involves the formation of an intermediate that facilitates ring closure. For example, treatment of an amino alcohol with a reagent that can convert the hydroxyl group into a leaving group can trigger an intramolecular SN2 reaction by the amino group to form an aziridinium (B1262131) ion, which can then be opened to form other products. A direct conversion to an oxirane from a 1,2-amino alcohol is a key step in certain synthetic sequences, often involving selective protection and activation steps.

Tetrahydrofurans: While the direct formation of a tetrahydrofuran (B95107) ring from this compound is not a direct intramolecular cyclization due to the atom count, derivatives of this compound can be utilized in strategies to form substituted tetrahydrofurans. The synthesis of tetrahydrofurans often involves the intramolecular cyclization of longer-chain alcohols onto activated double bonds or epoxides. nih.govresearchgate.netnih.gov For instance, a derivative of the parent compound could be elaborated to contain a suitable homoallylic alcohol moiety, which could then undergo cyclization. nih.gov

Morpholine (B109124) and its derivatives are important heterocyclic compounds. While there is no direct reference to the synthesis of aminomorpholines from this compound in the provided search results, the structural motif of an amino alcohol is a precursor to such structures. The synthesis of morpholines often involves the cyclization of a diethanolamine (B148213) derivative or the reaction of an amino alcohol with a two-carbon electrophile.

Derivatization for Analytical and Mechanistic Studies

The chemical structure of this compound contains polar functional groups, specifically a primary amine and a hydroxyl group, which can impede direct analysis by certain techniques like gas chromatography (GC). Derivatization is a chemical modification process employed to convert these functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic behavior and detection sensitivity. gcms.czpsu.edu This process is crucial for both qualitative and quantitative analysis, as well as for studies aimed at elucidating stereospecific properties and reaction mechanisms.

The primary targets for derivatization on the this compound molecule are the amino (-NH₂) and hydroxyl (-OH) groups. Acylation is a widely utilized technique, particularly for the amino group, as it effectively reduces polarity and enhances volatility for GC analysis. gcms.cznih.gov

Acylation for Chromatographic Analysis

Fluorinated anhydrides are among the most common derivatizing agents for amphetamine-type compounds, reacting with the primary amine to form stable amide derivatives. nih.govnih.gov These reagents not only improve chromatographic peak shape and resolution but also introduce electron-capturing groups, which significantly enhances sensitivity for detectors like electron capture detectors (ECD) and mass spectrometers (MS). gcms.cz

Commonly used acylating agents include:

Trifluoroacetic anhydride (TFAA)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyric anhydride (HFBA)

Comparative studies on amphetamine-related compounds have shown that the choice of reagent can influence the sensitivity of the analysis. For instance, one study concluded that PFPA provided the best sensitivity for the gas chromatography-mass spectrometry (GC-MS) analysis of several amphetamines and cathinones. nih.govresearchgate.net The derivatization reaction is typically carried out by heating the analyte with the reagent, followed by extraction and direct injection into the analytical instrument. nih.govresearchgate.net

| Derivatizing Agent | Abbreviation | Derivative Formed | Primary Analytical Application | Key Advantages |

|---|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | N-trifluoroacetyl amide | GC-MS | Improves volatility and peak shape. nih.gov |

| Pentafluoropropionic anhydride | PFPA | N-pentafluoropropionyl amide | GC-MS | High sensitivity, improves chromatographic behavior. nih.govresearchgate.net |

| Heptafluorobutyric anhydride | HFBA | N-heptafluorobutyryl amide | GC-MS | Creates unique, high molecular weight fragments for MS identification. gcms.cznih.gov |

| Acetic Anhydride | AA | N-acetyl amide | GC-MS | Effective and provides good signal-to-noise ratios. nih.gov |

Derivatization for Chiral Separation

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Distinguishing between these enantiomers and diastereomers is critical in many scientific contexts. Chiral derivatization is an indirect method for enantiomeric separation where the racemic mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govmdpi.com These resulting diastereomers have different physicochemical properties and can be separated using standard, non-chiral chromatography columns, typically in high-performance liquid chromatography (HPLC). mdpi.com

The primary amine group is the usual site for this reaction. The CDA must be enantiomerically pure to ensure the formation of only two diastereomers from a pair of enantiomers.

Notable chiral derivatizing agents for primary amines include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) : This agent and its advanced analogs, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), react with the amino group to form diastereomeric derivatives that are readily separable by reverse-phase HPLC. nih.govmdpi.com

o-Phthalaldehyde (OPA) with Chiral Thiols : OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), to form fluorescent, diastereomeric isoindole derivatives. nih.govresearchgate.net This method offers the dual advantage of enabling chiral separation and enhancing detection sensitivity through fluorescence. nih.gov

| Chiral Derivatizing Agent (CDA) | Principle of Reaction | Analytical Method | Key Features |

|---|---|---|---|

| Marfey's Reagent (FDAA) and its analogs (e.g., l-FDLA) | Reacts with the primary amine to form stable diastereomeric amides. mdpi.com | HPLC-UV/MS | Well-established method, compatible with LC/MS analysis. mdpi.com |

| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., NAC, IBLC) | Forms diastereomeric fluorescent isoindole derivatives with the primary amine. nih.govresearchgate.net | HPLC with Fluorescence Detection | Provides high sensitivity and allows for separation on conventional columns. researchgate.netnih.gov |

These derivatization strategies are fundamental tools in the analytical and mechanistic investigation of this compound, enabling its accurate detection, quantification, and stereochemical characterization in various research settings.

Applications of 2 Amino 1 4 Bromophenyl Propan 1 Ol in Asymmetric Catalysis and Chiral Synthesis

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over the other.

Chiral amino alcohols like 2-Amino-1-(4-bromophenyl)propan-1-ol are prime candidates for use as chiral auxiliaries. For instance, they can be converted into oxazolidinone or amide derivatives. The rigid, chiral scaffold of these derivatives can effectively shield one face of a reacting molecule, such as an enolate, directing incoming electrophiles to the opposite face. However, a review of the scientific literature does not yield specific research studies or detailed findings demonstrating the application of this compound as a chiral auxiliary in stereoselective reactions. While the structural motif is highly suitable for this purpose, its practical implementation and efficacy in this role are not documented.

Design and Development of Chiral Ligands for Asymmetric Reactions

The development of new chiral ligands is a cornerstone of progress in asymmetric metal catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

This compound contains both a hard oxygen donor (from the hydroxyl group) and a nitrogen donor (from the amino group), making it an excellent precursor for bidentate ligands. These N,O-ligands can chelate to a metal center, forming stable five-membered rings that create a well-defined and rigid chiral pocket around the metal's active site. Furthermore, the amino group can be readily modified, for example, through reaction with phosphine-containing moieties to create powerful P,N-ligands, which have proven to be highly effective in a multitude of asymmetric reactions.

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. This transformation is typically catalyzed by a chiral ligand, often a β-amino alcohol, in the presence of a zinc or titanium species. The ligand first reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, positioning it in a specific orientation that exposes one of its prochiral faces to preferential attack by an alkyl group.

Ligands derived from chiral amino alcohols are highly effective in this reaction. The general mechanism suggests that a catalyst generated from this compound could be highly effective. Despite the suitability of its structure, specific studies detailing the synthesis of ligands from this compound and their application in the enantioselective addition of diethylzinc to aldehydes, including performance data on yield and enantiomeric excess, are not prominently available in the reviewed literature.

Note on Data Tables: Due to the absence of specific experimental data in the reviewed scientific literature for the catalytic applications of this compound, interactive data tables detailing research findings could not be generated.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds, particularly chiral alcohols and amines from prochiral ketones and imines, respectively. This reaction is typically catalyzed by complexes of transition metals such as rhodium, ruthenium, and iridium, coordinated to chiral phosphine (B1218219) ligands.

Chiral P,N-ligands, which can be synthesized from amino alcohol precursors like this compound, are a highly successful class of ligands for asymmetric hydrogenation. The amino group can be functionalized to introduce a phosphine moiety, creating a P,N-bidentate ligand that can coordinate to a metal center. The combination of the soft phosphorus donor and the harder nitrogen donor provides both strong binding and a tunable electronic environment. While this is a well-established strategy for catalyst design, there is a lack of specific reports on the use of ligands derived from this compound in asymmetric hydrogenation processes.

The versatility of ligands derived from chiral amino alcohols extends to a broad range of other catalytic asymmetric transformations. These include, but are not limited to, Michael additions, aldol (B89426) reactions, hydroaminations, and allylic alkylations. In each of these reactions, the chiral ligand-metal complex plays a critical role in controlling the stereochemical outcome. The structural and electronic properties of the ligand, which can be tuned by modifying the amino alcohol precursor, are key to achieving high reactivity and selectivity. Although this compound represents a potentially valuable scaffold for developing ligands for these transformations, specific research detailing such applications is not found in the current body of scientific literature.

Immobilization of this compound Derived Catalysts

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which complicates purification and prevents catalyst recycling, thereby increasing costs. Immobilizing the homogeneous catalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily separated from the reaction mixture by simple filtration. This approach enhances the sustainability and economic viability of the catalytic process.

Magnetite (Fe₃O₄) nanoparticles have emerged as a particularly attractive solid support for catalyst immobilization. Their superparamagnetic nature allows for their easy and efficient separation from a reaction mixture using an external magnet. Furthermore, their surfaces can be readily functionalized to allow for the covalent anchoring of catalyst molecules.

A catalyst derived from this compound is well-suited for immobilization. The primary amino group or the hydroxyl group can be used as an anchor point to covalently attach the molecule or its corresponding metal complex to a functionalized support. For example, the surface of magnetite nanoparticles can be coated with silica (B1680970) and then treated with an agent like 3-aminopropyltriethoxysilane to introduce amino groups, which can then be coupled to the ligand or catalyst. Alternatively, the bromine atom on the phenyl ring could potentially be used as a handle for immobilization via cross-coupling reactions. Despite these viable theoretical strategies, there are no specific studies in the reviewed literature that report the immobilization of catalysts derived from this compound on magnetite nanoparticles or other solid supports.

Performance of Heterogeneous Catalysts

The development of heterogeneous catalysts is a crucial area of research, aiming to simplify catalyst separation and recycling, thereby making chemical processes more sustainable and cost-effective. This often involves immobilizing a catalytically active molecule, such as a chiral ligand or catalyst, onto a solid support.

A comprehensive search for studies detailing the immobilization of this compound or its derivatives onto solid supports for use in asymmetric catalysis did not yield any specific examples. As a result, there is no available data on the performance of such heterogeneous catalysts, which would typically include:

Catalytic Activity: The efficiency of the catalyst in converting reactants to products.

Enantioselectivity: The ability of the catalyst to produce one enantiomer of the product in excess of the other, typically measured as enantiomeric excess (% ee).

Diastereoselectivity: The preference for the formation of one diastereomer over another.

Recyclability and Stability: The number of times the catalyst can be reused without a significant loss of activity or selectivity.

Substrate Scope: The range of reactants for which the catalyst is effective.

Without experimental data from research publications, it is not possible to construct data tables or provide detailed findings on the performance of heterogeneous catalysts based on this compound.

Stereodirecting Properties in Organic Synthesis

Chiral molecules can exert significant control over the stereochemistry of a reaction, acting as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. The stereodirecting properties of a compound are determined by its three-dimensional structure, which influences the approach of reactants to the reactive center.

The potential for this compound to act as a stereodirecting agent would stem from its chiral centers and functional groups (amino and hydroxyl) that can coordinate to reagents or substrates. However, the scientific literature lacks specific studies that investigate and report on the stereodirecting capabilities of this compound in organic synthesis. Therefore, there are no documented examples or detailed research findings on its ability to control the formation of specific stereoisomers in reactions such as:

Aldol reactions

Michael additions

Diels-Alder reactions

Alkylations

Reductions or oxidations

In the absence of such research, a discussion of its stereodirecting properties would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 1 4 Bromophenyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the 2-Amino-1-(4-bromophenyl)propan-1-ol structure.

In the ¹H NMR spectrum of this compound, each set of non-equivalent protons generates a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The protons on the aromatic ring typically appear in the downfield region (higher ppm) due to the deshielding effect of the aromatic ring current. The protons on the aliphatic propanol (B110389) chain appear more upfield.

The expected signals for the compound would include a doublet for the methyl group (CH₃), a multiplet for the proton on the carbon bearing the amino group (CH-NH₂), and a doublet for the proton on the carbon bearing the hydroxyl group (CH-OH). The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the amino (NH₂) and hydroxyl (OH) groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~ 0.9 - 1.2 | Doublet | ~ 6.5 - 7.0 |

| CH-NH₂ | ~ 3.0 - 3.5 | Multiplet | - |

| CH-OH | ~ 4.5 - 4.8 | Doublet | ~ 4.0 - 5.0 |

| Ar-H (ortho to Br) | ~ 7.4 - 7.6 | Doublet | ~ 8.0 - 8.5 |

| Ar-H (meta to Br) | ~ 7.2 - 7.4 | Doublet | ~ 8.0 - 8.5 |

| NH₂ | Variable (Broad) | Singlet | - |

Note: Data are predictive and based on typical values for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The carbon attached to the electronegative bromine atom will be significantly shifted, as will the carbons bonded to the oxygen and nitrogen atoms.

The aromatic carbons will resonate in the typical range of 120-145 ppm. The carbon atom bearing the bromine (C-Br) will be shifted to a lower field compared to the other aromatic carbons. The aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~ 15 - 20 |

| CH-NH₂ | ~ 50 - 55 |

| CH-OH | ~ 70 - 75 |

| C-Br (Aromatic) | ~ 120 - 125 |

| CH (Aromatic) | ~ 128 - 132 |

Note: Data are predictive and based on typical values for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, a cross-peak would be expected between the CH₃ protons and the CH-NH₂ proton, confirming their adjacency. Similarly, a correlation would be seen between the CH-NH₂ proton and the CH-OH proton. The aromatic protons would also show correlations to their adjacent aromatic neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. For instance, the signal for the CH₃ protons would show a cross-peak with the signal for the methyl carbon. This technique is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the proton of the CH-OH group would show a correlation to the aromatic carbon it is attached to (a three-bond correlation), as well as the CH-NH₂ carbon (a two-bond correlation). The aromatic protons would show correlations to neighboring aromatic carbons, helping to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This typically leads to the formation of a molecular ion (M⁺) and extensive fragmentation. The molecular ion peak for this compound would be expected at m/z 229 and 231 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of a single bromine atom (⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amino alcohols is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). This would result in the formation of a stable iminium ion. Another likely fragmentation is the loss of a water molecule from the molecular ion.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 229/231 | [C₉H₁₂BrNO]⁺ | Molecular Ion (M⁺) |

| 211/213 | [M - H₂O]⁺ | Loss of water |

| 185/187 | [C₇H₆BrO]⁺ | Cleavage of C-C bond next to the ring |

| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. It typically produces a prominent protonated molecular ion peak ([M+H]⁺), which is very useful for confirming the molecular weight of the compound. For this compound, the [M+H]⁺ ion would be observed at m/z 230 and 232, again showing the characteristic isotopic pattern for bromine.

While fragmentation is less extensive in CI, some characteristic fragment ions may still be observed, often corresponding to the loss of small, stable neutral molecules like water or ammonia (B1221849) from the protonated molecular ion.

Table 4: Predicted Major Ions in the CI Mass Spectrum of this compound | m/z Value | Proposed Ion Identity | | :--- | :--- | | 230/232 | [M+H]⁺ | Protonated Molecular Ion | | 212/214 | [M+H - H₂O]⁺ | Loss of water from [M+H]⁺ | | 185/187 | [C₇H₆BrO]⁺ | Protonated benzaldehyde (B42025) derivative |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise measurement of the mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound.

For this compound (C₉H₁₂BrNO), the theoretical monoisotopic mass is calculated to be 229.01023 Da. nih.gov An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the elemental formula.

In addition to the protonated molecule ([M+H]⁺), other adducts may be observed in the mass spectrum, aiding in the structural confirmation. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.01750 | 144.9 |

| [M+Na]⁺ | 251.99944 | 154.2 |

| [M-H]⁻ | 228.00294 | 149.2 |

| [M+NH₄]⁺ | 247.04404 | 165.1 |

| [M+K]⁺ | 267.97338 | 143.0 |

| [M+H-H₂O]⁺ | 212.00748 | 144.4 |

| [M+HCOO]⁻ | 274.00842 | 163.9 |

| [M+CH₃COO]⁻ | 288.02407 | 188.0 |